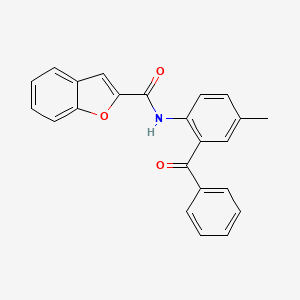

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c1-15-11-12-19(18(13-15)22(25)16-7-3-2-4-8-16)24-23(26)21-14-17-9-5-6-10-20(17)27-21/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDEXUZZDLWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-benzofuran carboxylic acid with 2-benzoyl-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated, nitrated, or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer activity, primarily due to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The benzofuran scaffold is recognized for its versatility in medicinal chemistry, particularly in developing anticancer agents.

Structure-Activity Relationship (SAR)

The efficacy of N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide can be enhanced by modifying its chemical structure. Substituents on the benzofuran core significantly influence its biological activity. For example, the introduction of halogen atoms at specific positions on the phenyl ring has been shown to enhance cytotoxic properties against various cancer cell lines .

Case Studies

Several studies have evaluated the anticancer potential of compounds related to this compound:

In Vitro Studies

A series of benzofuran derivatives were tested against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers. The results demonstrated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values as low as 0.12 μM against A549 cells .

Table 1: Summary of In Vitro Anticancer Activity

In Vivo Studies

In vivo studies using murine models have shown promising results for compounds based on the benzofuran structure. For instance, a derivative demonstrated significant tumor growth inhibition without adverse effects on body weight or vital organ size . These findings underscore the potential of benzofuran derivatives as effective anticancer agents.

Other Biological Activities

Beyond anticancer properties, this compound may possess other therapeutic potentials:

Antiviral Activity

Some studies suggest that benzofuran derivatives can exhibit antiviral properties by inhibiting viral replication processes . This broadens the scope of application for these compounds beyond oncology.

Anti-inflammatory Properties

There is emerging evidence that certain benzofuran compounds may also have anti-inflammatory effects, making them candidates for treating inflammatory diseases alongside their anticancer applications.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide and related compounds:

Key Observations:

- Substituent Impact on Molecular Weight: The target compound (363.39 g/mol) is heavier than simpler analogs like N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (281.27 g/mol) but lighter than derivatives with bulky side chains (e.g., Abexinostat: 397.42 g/mol).

- Bioactive Moieties: The azabicyclo group in the α7 nAChR agonist enhances receptor binding and cognitive effects , while the hydroxycarbamoyl group in Abexinostat is critical for HDAC inhibition .

- Physicochemical Stability: Melting points (e.g., 184–185°C for the acetylbenzodioxol derivative ) and IR data (C=O stretches at ~1660–1680 cm⁻¹) suggest stable crystalline structures common to carboxamides.

Neuroactive Compounds

The α7 nAChR agonist (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) demonstrated significant improvements in working and recognition memory in rodent models at doses of 1–10 mg/kg .

HDAC Inhibitors

Abexinostat and related carboxamides (e.g., C8 and C9 from ) inhibit HDACs via zinc-binding motifs. Abexinostat’s IC50 for HDACs ranges from 1–10 nM, with >96% purity ensuring reliable in vitro activity .

Antihistaminic and Anti-inflammatory Agents

Compounds like N-(6-Acetyl-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide () show structural similarity to antihistaminic agents. The benzodioxol group enhances solubility and membrane permeability, critical for histamine receptor antagonism . The target compound’s benzoyl group may similarly improve lipophilicity but could reduce aqueous solubility.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its pharmacological potential. The compound's structure allows for interactions with various biological targets, contributing to its therapeutic effects.

Biological Activities

- Antiviral Activity :

-

Anticancer Properties :

- Benzofuran derivatives have been explored for their anticancer activity. Research has demonstrated that such compounds can inhibit the growth of various cancer cell lines, including HepG-2 (liver cancer) and other types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Effects :

- Anti-inflammatory Activity :

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of this compound against HCV in vitro. Results showed that the compound significantly reduced viral load in infected cells, suggesting its potential as a therapeutic agent for HCV treatment.

Case Study 2: Anticancer Activity

In a recent investigation, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the micromolar range, demonstrating strong anticancer activity compared to standard chemotherapeutics.

Table 1: Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antiviral | HCV | 0.5 µM | |

| Anticancer | HepG-2 | 10 µM | |

| Antibacterial | S. aureus | 20 µM | |

| Anti-inflammatory | Human macrophages | Not specified |

Research Findings

Recent research highlights the versatility of benzofuran derivatives in drug design. The structural modifications on the benzofuran scaffold can significantly enhance biological activity while reducing toxicity. For instance, specific substitutions on the benzene ring have been linked to increased binding affinity to target proteins involved in disease pathways .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide?

The compound is typically synthesized via multi-step organic reactions. A representative approach involves:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core through cyclization of substituted phenols with chloroacetic acid derivatives.

- Step 2 : Activation of the carboxylic acid group using coupling agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate.

- Step 3 : Amide bond formation with 2-benzoyl-4-methylaniline under anhydrous conditions, often in the presence of a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. How is the structural integrity of the compound validated in academic research?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ ~10.5 ppm for NH in DMSO-d6) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H] peaks) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1660–1680 cm) and amide N-H (~3300 cm) confirm functional groups .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro receptor binding assays : Radioligand displacement studies (e.g., α7 nicotinic acetylcholine receptor binding, as seen in structurally related benzofuran carboxamides) .

- Enzyme inhibition assays : Fluorometric or colorimetric methods (e.g., calpain-1 inhibition assays using fluorogenic substrates) .

- Cellular viability assays : MTT or resazurin-based protocols to assess cytotoxicity in target cell lines .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological profile?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO) on the benzoyl ring enhances receptor binding affinity but may increase cytotoxicity. For example, chloro-substituted analogs show improved α7 nAChR agonism .

- Amide linker optimization : Replacing the benzofuran core with indole or thiophene moieties alters metabolic stability, as demonstrated in related antihistaminic agents .

- Crystallographic insights : X-ray structures (e.g., PDB ID: 8GX3) reveal critical hydrogen bonds between the carboxamide group and protease active sites, guiding rational design .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Dose-response analysis : Ensure linearity in activity curves (e.g., EC values for receptor activation) to rule out non-specific effects at high concentrations .

- Metabolic stability testing : Use liver microsomes or hepatocyte assays to identify rapid degradation pathways that may explain variability in in vivo vs. in vitro results .

- Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., calcium flux measurements for ion channel activity) .

Q. What strategies are employed to improve bioavailability and blood-brain barrier (BBB) penetration?

- LogP optimization : Adjust lipophilicity (target LogP ~2–3) via substituent modifications to balance solubility and membrane permeability .

- Pro-drug approaches : Esterification of the carboxamide group enhances BBB penetration, with subsequent enzymatic cleavage in target tissues .

- Co-crystallization studies : Analyze interactions with transport proteins (e.g., human serum albumin) to predict plasma protein binding and free drug availability .

Q. How are computational methods integrated into its research?

- Molecular docking : Predict binding modes to α7 nAChR or calpain-1 using software like AutoDock Vina, guided by crystallographic data .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with biological activity to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the amide bond in aqueous environments to optimize pharmacokinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.